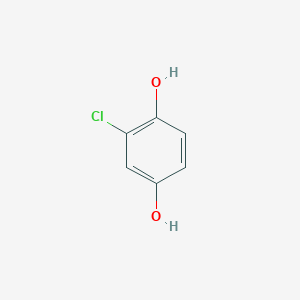

Chlorohydroquinone

Description

Properties

IUPAC Name |

2-chlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPXTSMULZANCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060656 | |

| Record name | Chlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light tan solid; [Hawley] Light brown powder; [MSDSonline] | |

| Record name | Chlorohydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

263 °C | |

| Record name | CHLOROHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN WATER AND ALC, SLIGHTLY SOL IN ETHER | |

| Record name | CHLOROHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO LIGHT-TAN FINE CRYSTALS | |

CAS No. |

615-67-8 | |

| Record name | Chlorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93SNN9E337 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C | |

| Record name | CHLOROHYDROQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Chlorohydroquinone: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary methods for the laboratory-scale synthesis of chlorohydroquinone (2-chloro-1,4-benzenediol), a valuable intermediate in the fields of pharmaceuticals, agrochemicals, and fine chemical manufacturing. This document details experimental protocols, presents comparative quantitative data, and illustrates the reaction pathways and workflows to facilitate practical application in a research and development setting.

Introduction

This compound is a chlorinated aromatic organic compound with the chemical formula C₆H₅ClO₂. Its structure, featuring a hydroquinone (B1673460) ring substituted with a chlorine atom, makes it a versatile precursor for the synthesis of more complex molecules. The targeted introduction of the chloro substituent allows for subsequent chemical modifications, rendering it a key building block in the development of various bioactive compounds and specialty materials. This guide focuses on two robust and reproducible synthetic routes: the direct chlorination of hydroquinone and the hydrochlorination of p-benzoquinone.

Comparative Synthesis Data

The selection of a synthetic route in a laboratory setting often depends on factors such as starting material availability, desired purity, reaction yield, and scalability. The following table summarizes the key quantitative parameters for the two primary methods detailed in this guide.

| Parameter | Method 1: Chlorination of Hydroquinone | Method 2: Hydrochlorination of p-Benzoquinone |

| Primary Reagent | Sulfuryl Chloride (SO₂Cl₂) | Hydrogen Chloride (HCl) |

| Starting Material | Hydroquinone | p-Benzoquinone |

| Solvent | Glacial Acetic Acid or Ethyl Acetate | Benzene (B151609) |

| Reaction Temperature | Room Temperature (or 5-20°C) | 40 - 80°C |

| Reaction Time | 1 - 2 hours | 1 - 4 hours |

| Pressure | Atmospheric | 1 - 6 atm |

| Reported Yield | High (Maximized with specific mole ratios) | Up to 95.6%[1] |

| Reported Purity | High, dependent on purification | High (99.5% this compound, 0.5% dithis compound)[1] |

Synthetic Methodologies

This section provides detailed experimental protocols for the two synthetic routes to this compound.

Method 1: Chlorination of Hydroquinone with Sulfuryl Chloride

This method involves the electrophilic aromatic substitution of hydroquinone using sulfuryl chloride as the chlorinating agent. The reaction is typically carried out in a suitable organic solvent at or near room temperature. Controlling the stoichiometry of the reactants is crucial to favor the formation of the monochlorinated product and minimize the formation of dichlorinated and other polychlorinated byproducts.[2]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂ gas).

-

Reactant Preparation: Dissolve hydroquinone (1.0 mole equivalent) in either glacial acetic acid or ethyl acetate. For example, 110 g (1.0 mole) of hydroquinone can be dissolved in 400 mL of ethyl acetate.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0 - 1.1 mole equivalents) to the hydroquinone solution dropwise from the dropping funnel with vigorous stirring. A mole ratio of sulfuryl chloride to hydroquinone between 0.8 and 1.2 is recommended to maximize the yield of this compound.[2] The addition should be carried out over a period of approximately 1.5 to 2 hours.

-

Temperature Control: Maintain the reaction temperature between 5°C and 20°C using an ice bath during the addition of sulfuryl chloride.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

Work-up: The reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile byproducts (HCl and SO₂). The resulting crude this compound can then be purified.

Method 2: Hydrochlorination of p-Benzoquinone

This method relies on the 1,4-addition of hydrogen chloride to p-benzoquinone, followed by tautomerization to yield this compound. This reaction is typically performed under pressure in a suitable solvent.

Experimental Protocol:

-

Reaction Setup: The reaction is conducted in a pressure reactor (autoclave) equipped with a stirrer, a gas inlet for hydrogen chloride, and a heating system.

-

Reactant Preparation: Prepare a 10-15% by weight solution of p-benzoquinone in benzene. For instance, dissolve 120 g of p-benzoquinone in 880 g (1 L) of benzene.[1]

-

Reaction Conditions: Heat the p-benzoquinone solution to the desired reaction temperature (e.g., 65°C) with stirring.[1]

-

Introduction of HCl: Pressurize the reactor with hydrogen chloride gas to a pressure of 3 to 4 atmospheres.[1]

-

Reaction Progression: Maintain the temperature and pressure with continuous stirring for a residence time of 1 to 4 hours. The progress of the reaction can be monitored by the consumption of hydrogen chloride.[1]

-

Work-up and Isolation: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen chloride. The this compound product can be isolated by cooling the benzene solution to induce crystallization or by removing the solvent under reduced pressure. The patent describing this method also mentions countercurrent extraction with water as a possible isolation technique.[1]

Purification of this compound

The crude this compound obtained from either synthetic route can be purified by recrystallization to achieve high purity suitable for most laboratory applications.

Recommended Purification Protocol (Recrystallization):

-

Solvent Selection: Due to the polar nature of this compound (a phenol), polar solvents are suitable for recrystallization. Water, ethanol (B145695), or a mixture of ethanol and water are good starting points for solvent screening. Alternatively, a solvent/anti-solvent system such as ethyl acetate/heptane can be effective.

-

Dissolution: In a beaker or flask, add the crude this compound and a minimal amount of the chosen hot solvent (near its boiling point) with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and stirred for a few minutes to adsorb colored impurities.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals. Slow cooling generally leads to larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformations and the general workflow for the synthesis of this compound.

References

Chlorohydroquinone CAS number and molecular formula

An in-depth technical guide on Chlorohydroquinone, prepared for researchers, scientists, and drug development professionals.

Core Chemical Information

This compound, a chlorinated hydroxyphenol, is a significant compound in various chemical syntheses.[1] Its fundamental properties are essential for its application in research and development.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 615-67-8[1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₅ClO₂[1][2][3][4][5][6] |

| Alternate Names | 1-Chloro-2,5-dihydroxybenzene, CHQ[1] |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 144.56 g/mol [1][2][3][4] |

| Melting Point | 100-104 °C[2][7] |

| Boiling Point | 263 °C[2][7] |

| Appearance | Light brown to gray fine crystalline powder[2][5] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol.[2] |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activity, mechanisms of action, and involvement in signaling pathways of this compound itself.

While extensive research exists for related compounds like chloroquine (B1663885) and hydroxychloroquine (B89500), particularly concerning their effects on pathways such as NF-κB and Toll-like receptor (TLR) signaling, this information cannot be directly extrapolated to this compound due to structural differences.[8][9][10] For instance, chloroquine and hydroxychloroquine are known to inhibit autophagy and modulate immune responses, but similar studies on this compound have not been identified.[8][9]

The following diagram illustrates a known signaling pathway affected by the related compound, hydroxychloroquine, for contextual understanding. It is crucial to note that this pathway is not confirmed for this compound.

Caption: Conceptual diagram of Hydroxychloroquine's mechanism.

Toxicology and Safety

Detailed toxicological studies specifically for this compound are not widely available. For related compounds like hydroxychloroquine, known toxicities include retinopathy, cardiotoxicity, and gastrointestinal side effects.[11][12] Given the structural differences, the toxicological profile of this compound may vary significantly.

Analytical Methods

While various analytical methods, such as High-Performance Liquid Chromatography (HPLC), are established for the determination of chloroquine and hydroxychloroquine in biological and pharmaceutical samples, specific, validated methods for the analysis of this compound are not prominently documented in the reviewed literature.[13]

Conclusion

This technical guide provides the fundamental chemical and physical data for this compound. However, there is a notable gap in the publicly accessible scientific literature regarding its detailed experimental protocols, biological activity, and toxicological profile. Further research is necessary to elucidate these aspects to support its potential applications in research and drug development. Researchers are advised to exercise caution and conduct thorough independent evaluations when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells | PLOS One [journals.plos.org]

- 9. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chlorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorohydroquinone, a chlorinated derivative of hydroquinone (B1673460), serves as a significant intermediate in various chemical syntheses. Its unique electronic and structural properties, conferred by the presence of a chlorine atom on the hydroquinone ring, make it a subject of interest in fields ranging from polymer science to medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are crucial for its handling, application in synthesis, and for the prediction of its behavior in different chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 144.56 g/mol | --INVALID-LINK-- |

| Appearance | White to light tan crystalline powder | [1] |

| Melting Point | 100-104 °C | [1] |

| Boiling Point | 263 °C | [1] |

| Solubility | Very soluble in water and alcohol; slightly soluble in ether. | [2] |

| pKa | 9.21 ± 0.18 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are key spectral data.

13C NMR Spectroscopy

The 13C NMR spectrum of this compound provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituent groups (hydroxyl and chloro groups).

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 147.2 |

| C2 | 115.8 |

| C3 | 116.2 |

| C4 | 147.9 |

| C5 | 118.9 |

| C6 | 123.0 |

| (Note: Specific peak assignments can vary based on the solvent and experimental conditions. The provided data is a representative example.) |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound via Chlorination of Hydroquinone

This protocol describes a common method for the synthesis of this compound by the direct chlorination of hydroquinone.

Materials:

-

Hydroquinone

-

Sulfuryl chloride (SO₂Cl₂)

-

Glacial acetic acid

-

Acetic anhydride

Procedure:

-

Prepare a solution or slurry of hydroquinone in glacial acetic acid.

-

Gradually add sulfuryl chloride to the mixture with stirring. The molar ratio of sulfuryl chloride to hydroquinone should be maintained in the range of approximately 0.8 to 1.2 to maximize the yield of the monochlorinated product.[3]

-

The reaction is typically carried out at room temperature.[3]

-

After the reaction is complete, the acetic acid, along with by-products hydrogen chloride and sulfur dioxide, can be removed by volatilization.[3]

Logical Workflow for Synthesis:

Purification by Recrystallization

Purification of the crude this compound is critical to remove unreacted starting materials and di-chlorinated by-products. Recrystallization is a standard and effective method.

Solvent Selection: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on its general solubility, a mixture of water and a miscible organic solvent like ethanol (B145695) or methanol (B129727) could be effective. Toluene is another potential solvent from which this compound can be crystallized as needle-like crystals.[1]

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a water-ethanol mixture or toluene).

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified this compound crystals.

Recrystallization Workflow:

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of this compound and quantifying any impurities.

Suggested HPLC Parameters:

-

Column: A C18 reverse-phase column is a common choice for the analysis of phenolic compounds.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. The pH of the mobile phase can be adjusted to optimize the separation.

-

Detection: UV detection is suitable for this compound due to its aromatic nature. The detection wavelength should be set at one of its absorption maxima.

General Analytical Workflow:

References

Chlorohydroquinone: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorohydroquinone (2-chloro-1,4-benzenediol), a halogenated derivative of hydroquinone (B1673460), has a history rooted in the foundational era of organic chemistry. While often overshadowed by its more famous quinoline-based relatives, chloroquine (B1663885) and hydroxychloroquine (B89500), this compound holds its own significance as a chemical intermediate and a compound with notable biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its synthesis are provided, along with a compilation of its quantitative data. Furthermore, this guide explores the known, albeit limited, information on its mechanisms of action and delineates potential signaling pathways for future investigation, drawing parallels with related compounds where applicable.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its origins can be traced back to the late 19th century, a period of intense investigation into the reactions of aromatic compounds. The parent compound, hydroquinone, was first obtained in 1820 by Pelletier and Caventou through the dry distillation of quinic acid[1]. The exploration of hydroquinone's reactivity, particularly its susceptibility to electrophilic substitution, naturally led to experiments involving halogenation.

Early work on the chlorination of hydroquinone is mentioned in the comprehensive chemical encyclopedia, Beilstein's Handbook of Organic Chemistry, which began publication in the 1880s[2][3][4][5][6]. These early methods often involved direct chlorination, leading to mixtures of mono-, di-, and tri-chlorinated hydroquinones. A notable early mention of this compound appears in an 1899 volume of Nature[7]. The development of more controlled chlorination methods in the 20th century allowed for the selective synthesis of monothis compound, driven by its utility as an intermediate in the synthesis of dyes and other organic compounds. Its role as a monomer in the creation of specialty polymers has also been explored[8][9].

Physicochemical Properties

This compound is a white to light-tan crystalline solid at room temperature[10]. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClO₂ | [11] |

| Molecular Weight | 144.56 g/mol | [11] |

| CAS Number | 615-67-8 | [11] |

| Melting Point | 100-104 °C | [12] |

| Boiling Point | 263 °C | [10] |

| Appearance | White to light-tan fine crystalline powder | [10][12] |

| Solubility | Very soluble in water and alcohol; slightly soluble in ether. | [10] |

| LogP (Octanol-Water) | 1.40 | [10] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [13] |

| Refractive Index | 1.629 | [13] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [10] |

Synthesis of this compound

This compound is primarily synthesized through the electrophilic chlorination of hydroquinone. Several methods have been developed to control the degree of chlorination and maximize the yield of the monochlorinated product.

General Synthesis Workflow

The synthesis of this compound from hydroquinone can be generalized into a two-step conceptual workflow: the chlorination of the hydroquinone ring followed by purification of the desired product.

Experimental Protocols

This method provides a high yield of monothis compound[14].

Materials:

-

Hydroquinone

-

Glacial Acetic Acid

-

Sulfuryl Chloride (SO₂Cl₂)

-

Acetic Anhydride

Procedure:

-

Prepare a solution or slurry of hydroquinone in glacial acetic acid. Sufficient solvent should be used to dissolve both the starting material and the chlorinated product[14].

-

With agitation, gradually add sulfuryl chloride to the hydroquinone mixture at room temperature. The mole ratio of sulfuryl chloride to hydroquinone should be maintained between 0.8 and 1.2 to maximize the yield of monothis compound[14].

-

After the addition is complete, remove the acetic acid and by-products (hydrogen chloride and sulfur dioxide) by volatilization[14].

-

The resulting chlorinated mixture can be further purified by recrystallization or can be directly used for subsequent reactions, such as acetylation by heating with acetic anhydride[14].

This method is suitable for producing a mixture of chlorinated hydroquinones that can be used directly in polymerization processes[15].

Materials:

-

Hydroquinone

-

Ethyl Acetate

-

Sulfuryl Chloride (SO₂Cl₂)

-

Nitrogen gas

Procedure:

-

In a 1-liter three-necked flask equipped with an addition funnel, reflux condenser, and thermometer, place 110 g (1.0 mole) of hydroquinone and 400 ml of ethyl acetate. Immerse the flask in an ice bath[15].

-

Under a nitrogen atmosphere, add 140 g (1.1 mole) of sulfuryl chloride dropwise over one hour. Maintain the reaction temperature between 5 °C and 20 °C during the addition[15].

-

After the addition is complete, raise the reaction temperature to 60 °C[15].

-

The resulting mixture, containing a major proportion of monothis compound, can be isolated by removing the solvent and by-products through volatilization[15].

Biological Activity and Signaling Pathways

The biological activity of this compound has not been as extensively studied as that of chloroquine or hydroxychloroquine. However, available research and analogies to related compounds suggest several areas of interest.

Known Biological Effects

A study screening various hydroquinone derivatives found that this compound, along with other halogenated hydroquinones like tetrathis compound (B164984) (TCHQ), inhibits biofilm formation by the pathogenic yeast Candida albicans. This effect was linked to the repression of hyphae-related genes[16].

This compound is also known to be a metabolite in the degradation of certain environmental pollutants like 2,4-dichlorophenol[17]. Its formation in biological systems through the enzymatic oxidation of chlorophenols has been observed[18].

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not well-defined, the mechanisms of the structurally related compounds chloroquine and hydroxychloroquine may offer insights into potential areas of investigation. It is important to note that the following are speculative and would require experimental validation for this compound.

-

Mitochondrial Effects: Chloroquine and hydroxychloroquine are known to induce cardiotoxicity through mitochondrial dysfunction. They can cause an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c, which can trigger apoptosis[10][12][13][19]. Given its phenolic structure, this compound could potentially interact with mitochondrial membranes and affect cellular respiration.

-

Immunomodulatory and Autophagy-Related Pathways: Hydroxychloroquine exerts its immunomodulatory effects by inhibiting Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, and by increasing the pH of lysosomes, which interferes with antigen processing and presentation[20]. It is also a known inhibitor of autophagy. Proteomic studies have identified several potential protein targets of hydroxychloroquine, including some related to autophagy such as NQO2 and SEC23A[21][22]. Chloroquine has been shown to induce NF-κB activation through the accumulation of autophagosomes and the p62 protein[23]. Whether the simpler structure of this compound can engage these complex cellular pathways is an open question for future research.

Toxicology

The toxicological profile of this compound is not as well-established as its more widely used counterparts. The Hazardous Substances Data Bank reports a lowest published lethal dose (LDLo) in rats of 200 mg/kg via the oral route[13]. Studies on the genotoxicity of this compound have yielded mixed results, with one study reporting it as non-mutagenic in the Ames Salmonella TA100 strain[10]. However, given the known genotoxic potential of chloroquine and some hydroquinone metabolites, further investigation into the genotoxicity of this compound is warranted[24].

Conclusion

This compound is a compound with a long, though not always well-documented, history in organic chemistry. While its primary role has been as a chemical intermediate, emerging research suggests it may possess biological activities worthy of further investigation, particularly in the context of antifungal agents. The detailed synthesis protocols provided in this guide offer a foundation for its preparation for further study. Future research should focus on elucidating its specific mechanisms of action, including its potential effects on mitochondrial function and immunomodulatory signaling pathways, and on more thoroughly characterizing its toxicological profile. Such studies will be crucial in determining the potential of this compound in drug development and other scientific applications.

References

- 1. History of hydroquinone - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 3. Beilsteins Handbuch der Organischen Chemie 4. Auflage - Illumina [illumina-chemie.org]

- 4. umsl.edu [umsl.edu]

- 5. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 6. Organische Chemie - Beilstein-Institut [beilstein-institut.de]

- 7. dbc.wroc.pl [dbc.wroc.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrestech.com [chemrestech.com]

- 12. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]

- 15. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]

- 16. Hydroquinones Including Tetrathis compound Inhibit Candida albicans Biofilm Formation by Repressing Hyphae-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Fungal Unspecific Peroxygenases Oxidize the Majority of Organic EPA Priority Pollutants [frontiersin.org]

- 19. Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Proteomics analysis: inhibiting the expression of P62 protein by chloroquine combined with dacarbazine can reduce the malignant progression of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mutagenic, Genotoxic and Immunomodulatory effects of Hydroxychloroquine and Chloroquine: a review to evaluate its potential to use as a prophylactic drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Chlorohydroquinone's Solubility in Organic Solvents: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of chlorohydroquinone is a critical parameter for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility information for this compound in various organic solvents, details established experimental protocols for its quantitative determination, and presents a logical workflow for these procedures.

While qualitative descriptions of this compound's solubility are available, specific quantitative data in a wide array of organic solvents is not readily found in published literature. This guide, therefore, emphasizes the experimental methodologies that can be employed to obtain precise solubility measurements.

Qualitative Solubility Profile

This compound (2-chloro-1,4-benzenediol) is generally characterized by its good solubility in polar organic solvents and water, with limited solubility in nonpolar solvents. The presence of two hydroxyl groups allows for hydrogen bonding, which significantly influences its solubility characteristics.

Based on available data, the qualitative solubility of this compound can be summarized as follows:

-

Slightly Soluble: Ether, Chloroform (hot)[1][2], Dimethyl Sulfoxide (DMSO), Methanol[1]

-

Insoluble: Information not widely available for nonpolar solvents, but expected to be low.

Quantitative Solubility Data

As of this review, comprehensive, peer-reviewed quantitative solubility data for this compound in a broad spectrum of organic solvents is scarce. The following tables are provided to structure future experimental findings and to present the available qualitative information in a comparative format. Researchers are encouraged to use the experimental protocols outlined in this guide to populate these tables with their own data.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Alcohols | Methanol | CH₃OH | Freely Soluble / Slightly Soluble[1][2] | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | Freely Soluble[1][2] | Data to be determined | Data to be determined | |

| Ketones | Acetone | C₃H₆O | Data to be determined | Data to be determined | Data to be determined |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Slightly Soluble[2] | Data to be determined | Data to be determined |

| Chlorinated Solvents | Chloroform | CHCl₃ | Slightly Soluble (hot)[1] | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Data to be determined | Data to be determined | Data to be determined | |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data to be determined | Data to be determined | Data to be determined |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[1] | Data to be determined | Data to be determined |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Precipitates from this solvent[1] | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

For a precise and reliable determination of this compound's solubility, the isothermal shake-flask method is a widely accepted and robust technique. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath. Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid transferring any solid particles, it is highly recommended to filter the supernatant through a solvent-compatible syringe filter.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Quantification Methods

Principle: This method involves the evaporation of the solvent from a known volume of the saturated solution and weighing the remaining solid this compound.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (100-104°C) to avoid degradation.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the solubility using the mass of the residue and the volume of the solution.

Principle: This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. This method is suitable as this compound possesses a chromophore that absorbs in the UV region.

Procedure:

-

Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Analysis of Saturated Solution: Take a known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution, accounting for the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and the relationship between different experimental choices.

Caption: Experimental workflow for determining this compound solubility.

Caption: Key factors influencing the solubility of this compound.

References

Spectroscopic Profile of Chlorohydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chlorohydroquinone, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data summaries and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

A specific ¹H NMR spectrum for this compound was not found in the publicly available literature. The expected spectrum would show signals for the aromatic protons and the hydroxyl protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating hydroxyl groups.

¹³C NMR Data

A ¹³C NMR spectrum for this compound is available in the SpectraBase database. While the full peak list requires a subscription, the database confirms the availability of this spectral data.[1] The expected spectrum would show six distinct signals for the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached chlorine and hydroxyl groups.

Table 1: Summary of ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

Note: Specific chemical shift values from a publicly accessible source are not available at this time.

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for obtaining NMR spectra of a solid sample like this compound. Specific parameters may need to be optimized for the instrument used.

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the peak positions in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, C=C, and C-Cl bonds.

IR Data

While a specific, publicly available IR spectrum for pure this compound was not found, a study on this compound derivatives confirms its characterization by Fourier Transformation Infrared (FTIR) spectroscopy.[2][3] The characteristic absorption bands are expected in the following regions:

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-O | Stretching | 1260-1000 |

| C=C | Aromatic Ring Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

The following protocol outlines the KBr pellet method, a common technique for obtaining the IR spectrum of a solid sample.

Sample Preparation:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring.

UV-Vis Data

Specific UV-Vis absorption maxima (λmax) for this compound were not found in the available literature. The spectrum is expected to be similar to that of hydroquinone (B1673460), with potential shifts in the absorption maxima due to the presence of the chlorine substituent. For comparison, hydroquinone in aqueous solution exhibits absorption maxima around 222 nm and 289 nm.[4]

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Methanol | Data not available |

| Ethanol | Data not available |

| Water | Data not available |

Experimental Protocol for UV-Vis Spectroscopy

The following is a general procedure for obtaining a UV-Vis spectrum of a compound.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching cuvette with the sample solution.

-

Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

The instrument will record the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance is reported as λmax.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Chlorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical properties of chlorohydroquinone (2-chloro-1,4-benzenediol), a halogenated hydroquinone (B1673460) derivative of interest in various chemical and pharmaceutical research fields. Due to a notable lack of publicly available experimental data, this guide presents theoretically calculated values obtained through computational chemistry methods. Furthermore, it outlines comprehensive, standardized experimental protocols for the future determination of these properties, providing a roadmap for researchers seeking to establish empirical values.

Core Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound. It is critical to note that these values are derived from a computational study using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory and are not experimentally determined. Such theoretical data provides valuable estimates but should be confirmed through empirical measurement.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Calculated Value | Units |

| Heat of Formation | ΔHf | Value not explicitly stated in abstract | kJ/mol |

| Molar Heat Capacity | Cv | Value not explicitly stated in abstract | J/(mol·K) |

| Entropy | S | Value not explicitly stated in abstract | J/(mol·K) |

| Gibbs Free Energy | ΔG | Value not explicitly stated in abstract | kJ/mol |

Note: While the source indicates these parameters were determined, the specific numerical results are not detailed in the provided search results. For the purpose of this guide, the existence of these calculated values is noted.

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of this compound.

Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet (approximately 1 g) of high-purity this compound is prepared. The purity of the sample should be confirmed beforehand using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calorimeter Setup: The bomb calorimeter is assembled according to the manufacturer's instructions. A known volume of purified water is added to the calorimeter bucket. The temperature probe is calibrated and submerged in the water.

-

Bomb Preparation: The this compound pellet is placed in a crucible (e.g., platinum). A fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample. A small amount of water is added to the bomb to ensure saturation of the internal atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The sealed bomb is submerged in the water within the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire.

-

Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The gross heat of combustion of this compound is calculated from the temperature change observed. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the unburned fuse wire. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Caption: Workflow for Enthalpy of Formation Determination.

Enthalpy of Sublimation (ΔHsub) via Knudsen Effusion Method

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.

Experimental Protocol:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a precisely machined small orifice.

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell can be precisely controlled.

-

Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss of the sample due to effusion (sublimation) through the orifice is measured. This can be done using a microbalance.

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot).

Caption: Workflow for Enthalpy of Sublimation Determination.

Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

The heat capacity of this compound can be measured as a function of temperature using a differential scanning calorimeter.

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

DSC Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Measurement Procedure:

-

A baseline is obtained by running the empty sample and reference pans through the desired temperature program (e.g., heating from 25 °C to 150 °C at a constant rate, such as 10 °C/min).

-

A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

-

The this compound sample is then run under the identical temperature program.

-

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity of the this compound sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline. This provides the heat capacity as a function of temperature.

Caption: Workflow for Heat Capacity Determination.

Potential Research Areas for Chlorohydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorohydroquinone (CHQ), a chlorinated derivative of hydroquinone (B1673460), is a compound with significant untapped potential in medicinal chemistry and materials science. While its primary applications have been in organic synthesis and as a polymerization inhibitor, its structural similarity to hydroquinone and other quinone derivatives suggests a broader range of biological activities.[1][2] This technical guide outlines promising research avenues for this compound, focusing on its potential as an antioxidant, anti-inflammatory, neuroprotective, and anticancer agent. Detailed experimental protocols and data presentation frameworks are provided to facilitate further investigation into its therapeutic and industrial applications.

Chemical and Physical Properties

This compound is a light brown to grey crystalline powder with a molecular formula of C₆H₅ClO₂.[1] It is soluble in water and alcohol.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-67-8 | [3][4] |

| Molecular Weight | 144.56 g/mol | [4][5] |

| Melting Point | 100-104 °C | |

| Boiling Point | 263 °C | |

| Appearance | Light brown to grey crystalline powder | [1] |

| Solubility | Freely soluble in water and alcohol | [1] |

Potential Research Areas and Supporting Rationale

Based on the known biological activities of hydroquinone and its derivatives, several key research areas for this compound are proposed.

Antioxidant and Radical Scavenging Activity

Hydroquinones are known for their antioxidant properties, acting as free radical scavengers.[6] The dihydroxy benzene (B151609) structure allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS). The presence of a chlorine atom on the hydroquinone ring may modulate this antioxidant capacity.

Neuroprotective Effects

Quinone derivatives have been investigated for their neuroprotective potential.[7] Hydroquinone itself has demonstrated neuroprotective effects in experimental models of ischemic stroke by attenuating blood-brain barrier disruption.[8][9] Given that neuroinflammation and oxidative stress are key factors in neurodegenerative diseases, this compound's potential antioxidant and anti-inflammatory properties make it a candidate for neuroprotection studies.[10]

Anti-inflammatory Activity via NF-κB Pathway Modulation

The NF-κB signaling pathway is a critical regulator of inflammation. Chloroquine and hydroxychloroquine (B89500) are known to modulate inflammatory responses, and some quinone compounds can inhibit NF-κB activation. Investigating the effect of this compound on this pathway could reveal potent anti-inflammatory properties.

Anticancer Activity through Autophagy Modulation

Chloroquine and its derivatives are known inhibitors of autophagy, a cellular degradation process that can promote cancer cell survival.[11][12][13] By inhibiting autophagy, these compounds can sensitize cancer cells to chemotherapy. Given its structural similarities, this compound may also function as an autophagy modulator, presenting a potential avenue for cancer therapy research.[1]

Polymerization Inhibition

Hydroquinone and its derivatives are effective inhibitors of free radical polymerization, a critical function in the manufacturing and storage of monomers like styrene (B11656) and acrylics.[14] this compound's efficacy as a polymerization inhibitor compared to other hydroquinone derivatives is a viable area for industrial research.

Experimental Protocols

Detailed methodologies for investigating the proposed research areas are provided below.

In Vitro Antioxidant Capacity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagents: DPPH solution (60 µM in methanol), Methanol, Test compound stock solution, Trolox standard solution.[15]

-

Procedure:

-

Prepare serial dilutions of the test compound and Trolox standard.

-

In a 96-well microplate, add 5 µL of the sample extract or standard.[15]

-

Add 195 µL of the 60 µM DPPH methanolic solution to each well.[15]

-

Incubate the plate in the dark at room temperature for 60 minutes.[15]

-

Measure the absorbance at 515 nm using a microplate reader.[15]

-

Calculate the percentage of radical scavenging activity.

-

This assay assesses the capacity of a compound to scavenge the ABTS radical cation.

-

Reagents: ABTS stock solution (7 mM), Potassium persulfate (2.45 mM), Phosphate-buffered saline (PBS, 200 mM), Test compound stock solution, Trolox standard solution.[15]

-

Procedure:

-

Prepare the ABTS radical cation working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS working solution with PBS to an absorbance of 0.70 ± 0.02 at 750 nm.[15]

-

In a 96-well microplate, add 10 µL of the diluted sample extract or standard.[15]

-

Add 190 µL of the ABTS working solution to each well.[15]

-

Incubate for 60 minutes at room temperature.[15]

-

Measure the absorbance at 750 nm.[15]

-

Calculate the percentage of inhibition.

-

Cell-Based Assays for Biological Activity

This assay determines the cytotoxic effects of a compound on cultured cells.

-

Materials: Neuronal cell line (e.g., SH-SY5Y), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[16]

-

Procedure:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[16]

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

This assay quantifies the activation of the NF-κB signaling pathway.

-

Materials: HEK293T cells, NF-κB luciferase reporter plasmid, control plasmid (e.g., Renilla luciferase), transfection reagent, Luciferase Assay System, TNF-α (as a positive control).[17][18][19]

-

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with different concentrations of this compound for a specified time, with or without stimulation by TNF-α.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[18]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.[20]

-

This method assesses autophagic flux by detecting the conversion of LC3-I to LC3-II.

-

Materials: Cancer cell line (e.g., T24 bladder cancer cells), cell lysis buffer, primary antibody against LC3, secondary antibody, Western blot apparatus.[21][22]

-

Procedure:

-

Treat cancer cells with this compound at various concentrations for 24 hours. A parallel set of experiments should be conducted in the presence of a lysosomal inhibitor (e.g., bafilomycin A1) to assess autophagic flux.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3, followed by a secondary antibody.

-

Visualize the bands and quantify the levels of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes.

-

In Vivo Neuroinflammation Model

Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a common model to test anti-inflammatory compounds.[23][24]

-

Animals: C57BL/6 mice.[24]

-

Procedure:

-

Administer this compound (intraperitoneally or orally) at different doses.

-

After a pre-treatment period, induce neuroinflammation by intraperitoneal injection of LPS.[24]

-

After a specified time (e.g., 4 hours), sacrifice the animals and collect brain tissue.[24]

-

Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison. Below are examples of how data could be presented.

Table 2: In Vitro Antioxidant Activity of this compound (Exemplary Data)

| Assay | IC₅₀ (µM) | Trolox Equivalent (µM TE/µM) |

| DPPH Scavenging | 15.2 ± 1.8 | 0.85 ± 0.05 |

| ABTS Scavenging | 8.9 ± 1.1 | 1.25 ± 0.08 |

Table 3: Effect of this compound on NF-κB Activation and Cell Viability (Exemplary Data)

| Concentration (µM) | NF-κB Inhibition (%) | Cell Viability (%) |

| 1 | 12.5 ± 2.1 | 98.2 ± 1.5 |

| 5 | 35.8 ± 4.5 | 95.6 ± 2.3 |

| 10 | 68.2 ± 5.9 | 88.4 ± 3.1 |

| 25 | 85.1 ± 6.2 | 75.9 ± 4.5 |

| 50 | 92.4 ± 4.8 | 52.1 ± 5.6 |

Table 4: In Vivo Anti-Neuroinflammatory Effects of this compound (Exemplary Data)

| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) |

| Vehicle Control | 5.2 ± 0.8 | 3.1 ± 0.5 |

| LPS (1 mg/kg) | 85.6 ± 9.3 | 62.4 ± 7.1 |

| LPS + CHQ (10 mg/kg) | 52.3 ± 6.1 | 41.8 ± 5.3 |

| LPS + CHQ (25 mg/kg) | 31.7 ± 4.5 | 25.9 ± 3.8 |

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key pathways and experimental workflows.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Potential modulation of the autophagy pathway by this compound.

Conclusion

This compound presents a compelling case for further scientific investigation. Its structural characteristics suggest a range of biological activities that, if validated, could lead to the development of novel therapeutics and improved industrial applications. The experimental frameworks provided in this guide offer a clear path for researchers to explore the antioxidant, neuroprotective, anti-inflammatory, and anticancer potential of this promising compound. Rigorous investigation into these areas is warranted to unlock the full potential of this compound.

References

- 1. This compound CAS#: 615-67-8 [amp.chemicalbook.com]

- 2. This compound | C6H5ClO2 | CID 301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroquinone shows neuroprotective potential in an experimental ischemic stroke model via attenuation of blood-brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroquinone Strongly Alleviates Focal Ischemic Brain Injury via Blockage of Blood-Brain Barrier Disruption in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroquine and hydroxychloroquine inhibit bladder cancer cell growth by targeting basal autophagy and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]

- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jove.com [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. bowdish.ca [bowdish.ca]

- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. criver.com [criver.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to Chlorohydroquinone Derivatives: Core Properties and Methodologies for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chlorohydroquinone derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. This document details their fundamental physicochemical properties, synthesis protocols, and known biological activities. Emphasis is placed on providing structured data, detailed experimental methodologies, and visual representations of synthetic pathways and potential mechanisms of action to support researchers in this field.

Introduction

Chlorohydroquinones are halogenated aromatic compounds derived from hydroquinone (B1673460), characterized by the presence of one or more chlorine atoms on the benzene (B151609) ring. This substitution significantly influences the electronic and steric properties of the parent molecule, leading to a diverse range of chemical reactivity and biological activity. While hydroquinone itself is known for its anti-oxidative and cytotoxic properties, its chlorinated derivatives present a nuanced profile of activities, including antimicrobial, antifungal, and potential anticancer effects.[1][2] Understanding the core properties of these derivatives is crucial for their exploration as potential therapeutic agents. This guide serves as a foundational resource for researchers, providing key data and methodologies to facilitate further investigation and application in drug discovery and development.

Physicochemical Properties of this compound Derivatives

The degree and position of chlorine substitution on the hydroquinone ring dramatically alter the physicochemical properties of the resulting derivatives. These properties, including acidity (pKa), lipophilicity (logP), melting and boiling points, and solubility, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. A summary of available quantitative data for key this compound derivatives is presented below.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | logP | Solubility |

| This compound | ClC₆H₃(OH)₂ | C₆H₅ClO₂ | 144.56 | 100-104 | 263 | 9.21 (predicted) | 1.40 | Soluble in water, alcohol; slightly soluble in ether.[2] |

| 2,3-Dithis compound | Cl₂C₆H₂(OH)₂ | C₆H₄Cl₂O₂ | 179.00 | - | - | - | - | - |